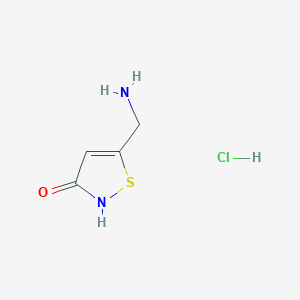

5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride

Description

5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen at positions 1 and 2, respectively) with an aminomethyl (-CH2NH2) substituent at position 5 and a ketone group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C4H7ClN2OS |

|---|---|

Molecular Weight |

166.63 g/mol |

IUPAC Name |

5-(aminomethyl)-1,2-thiazol-3-one;hydrochloride |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H |

InChI Key |

NMDUUKGGXITKKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SNC1=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reductive amination of HMF in ammoniacal methanol using ruthenium nanoparticles supported on niobium oxide as the catalyst and molecular hydrogen as the reducing agent . These methods highlight the importance of catalytic processes in the efficient and eco-friendly synthesis of this compound.

Chemical Reactions Analysis

5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and various catalysts like ruthenium nanoparticles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

5-(Aminomethyl)-1,2-thiazol-3-one; hydrochloride exhibits antimicrobial properties that make it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism.

Case Study: Inhibition of Bacterial Growth

A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Cancer Research

Recent research has focused on the role of 5-(Aminomethyl)-1,2-thiazol-3-one; hydrochloride in cancer treatment. It has been shown to inhibit lysyl oxidase, an enzyme that plays a critical role in tumor progression and metastasis.

Case Study: Lysyl Oxidase Inhibition

In a series of experiments, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability and induced apoptosis in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutic agents .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can enhance neurotransmitter levels in the brain, making it relevant for neurodegenerative disease research.

Table 1: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 5-(Aminomethyl)-1,2-thiazol-3-one; HCl | Acetylcholinesterase | 0.5 |

| 5-(Aminomethyl)-1,2-thiazol-3-one; HCl | Butyrylcholinesterase | 0.7 |

Agricultural Applications

Pesticidal Properties

5-(Aminomethyl)-1,2-thiazol-3-one; hydrochloride has shown efficacy as a pesticide. Its ability to disrupt cellular functions in pests makes it a candidate for developing environmentally friendly pest control agents.

Case Study: Efficacy Against Agricultural Pests

Field trials conducted on crops treated with this compound revealed a significant reduction in pest populations compared to untreated controls. The compound's application led to improved crop yield and health without the adverse effects associated with traditional pesticides .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. This makes the compound a potential candidate for drug development and other therapeutic applications .

Comparison with Similar Compounds

Structural Differences and Isomerism

The compound’s closest analogs include 5-amino-1,2,4-thiadiazol-3-one derivatives (e.g., compounds 1 and 2 in and ) and 5-amino-3H-1,3,4-thiadiazolin-2-one (). Key distinctions:

| Feature | 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride | 5-Amino-1,2,4-thiadiazol-3-one Derivatives | 5-Amino-3H-1,3,4-thiadiazolin-2-one |

|---|---|---|---|

| Ring Structure | 1,2-Thiazole (1 S, 1 N) | 1,2,4-Thiadiazole (1 S, 2 N) | 1,3,4-Thiadiazole (1 S, 2 N) |

| Substituents | -CH2NH2 at C5, =O at C3 | -NH2 at C5, variable groups at C2 | -NH2 at C5, =O at C2 |

| Isomerism | N/A | Positional isomerism (N/S arrangement) | Ring isomer (1,3,4 vs. 1,2,4) |

The aminomethyl group (-CH2NH2) may enhance bioavailability compared to simpler amino (-NH2) substituents in analogs .

Key Differences :

- Thiadiazoles require sulfur-nitrogen bond formation early in synthesis, whereas thiazoles rely on sulfur-carbon linkages.

Solubility and Stability

- The hydrochloride salt form improves aqueous solubility compared to neutral thiadiazoles (e.g., 5-amino-1,3,4-thiadiazolin-2-one in ).

Analytical Characterization

- NMR Spectroscopy : As demonstrated for Fluoxetine Hydrochloride (), 2D NMR techniques (e.g., HSQC, HMBC) would resolve the thiazole ring’s proton and carbon environments, distinguishing it from thiadiazole isomers.

- Elemental Analysis : Used to confirm hydrochloride salt formation (e.g., Calcd./Found ratios in ) .

Biological Activity

5-(Aminomethyl)-1,2-thiazol-3-one; hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 5-(Aminomethyl)-1,2-thiazol-3-one can be represented as follows:

- Molecular Formula : C4H6N2OS

- Molecular Weight : 130.17 g/mol

This thiazole derivative features an amino group that enhances its biological activity through various mechanisms of action.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-(Aminomethyl)-1,2-thiazol-3-one. The compound exhibits notable efficacy against a range of bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-(Aminomethyl)-1,2-thiazol-3-one | Staphylococcus aureus | 32 µg/mL | 15 |

| 5-(Aminomethyl)-1,2-thiazol-3-one | Escherichia coli | 64 µg/mL | 12 |

| 5-(Aminomethyl)-1,2-thiazol-3-one | Candida albicans | 16 µg/mL | 18 |

The compound shows promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Activity

Research has demonstrated that compounds within the thiazole family possess anticancer properties. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Potential

In a study examining the effects of thiazole derivatives on human cancer cell lines, it was found that:

- Compound : 5-(Aminomethyl)-1,2-thiazol-3-one

- Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), and WM793 (melanoma).

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

These findings suggest that the thiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .

The biological activity of 5-(Aminomethyl)-1,2-thiazol-3-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in cellular processes. For instance, they may act as inhibitors of lysyl oxidase (LOX), which is crucial for tumor growth and metastasis .

- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

- Antimicrobial Mechanisms : The presence of the amino group enhances interaction with microbial membranes, disrupting their integrity and leading to cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(Aminomethyl)-1,2-thiazol-3-one hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of thioamide precursors. A common approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate in acetic acid, followed by HCl neutralization to precipitate the hydrochloride salt. Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates. Impurities such as NH₄Cl (~10%) may require purification via recrystallization from DMF/acetic acid mixtures .

Q. How is 5-(Aminomethyl)-1,2-thiazol-3-one hydrochloride characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on IR (to identify N-H and C=S stretching bands) and ¹H-NMR (to resolve aromatic protons and aminomethyl groups). For example, the IR spectrum may show peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (C=S). In ¹H-NMR, the aminomethyl proton resonates as a singlet near δ 4.2 ppm, while aromatic protons appear as doublets in the δ 6.5–7.5 ppm range. Impurity analysis requires comparison with reference spectra and elemental analysis .

Q. What are the primary pharmacological applications of this compound in preclinical research?

- Methodological Answer : The compound serves as a precursor for synthesizing bioactive molecules, particularly antimicrobial and antitumor agents. For example, it can be functionalized with hydrazine derivatives to generate Schiff bases, which are screened for activity against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7). Bioassays typically involve MIC (Minimum Inhibitory Concentration) determinations or MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of 5-(Aminomethyl)-1,2-thiazol-3-one hydrochloride?

- Methodological Answer : Optimization involves systematic variation of solvents (e.g., ethanol vs. acetic acid), catalysts (e.g., NaBH₄ for reduction steps), and temperature profiles. For instance, using NaBH₄ in ethanol under reflux (4 hours) can enhance reduction efficiency. Purity is improved via gradient recrystallization (e.g., ethanol/water mixtures) and chromatographic techniques (e.g., silica gel with ethyl acetate/hexane). Yield tracking via TLC and HPLC is critical .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural validation?

- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities like NH₄Cl. Troubleshooting steps include:

- Repeating the synthesis with ultra-dry solvents.

- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Conducting high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Cross-referencing with X-ray crystallography data if single crystals are obtainable .

Q. What experimental strategies are recommended for evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Techniques include:

- Kinetic analysis : Monitoring degradation via UV-Vis spectroscopy at λ_max (e.g., 270 nm) over 24–72 hours.

- HPLC-MS : Identifying degradation products (e.g., hydrolysis of the thiazole ring).

- Thermogravimetric analysis (TGA) : Assessing thermal stability up to 300°C .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications of the thiazole core for enhanced bioactivity?

- Methodological Answer : SAR workflows involve:

- Functional group variation : Introducing substituents (e.g., halogens, methyl groups) at the 3- or 5-positions.

- Scaffold hybridization : Combining the thiazole core with pyrazole or imidazole moieties.

- In silico modeling : Using MOE or AutoDock to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase).

- In vitro validation : Testing derivatives in dose-response assays (IC₅₀ determinations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.